N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)

Myeloperoxidase inhibition Structure-activity relationship Phenazine bis-benzamide

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide), CAS 108112-57-8, is a synthetic small molecule (MW 547.39, C28H20Cl2N4O4) composed of a central phenazine-2,3-diyl core symmetrically substituted with two 5-chloro-2-methoxybenzamide arms. The compound belongs to a broader class of phenazine-2,3-diyl bis-benzamides that have been explored as myeloperoxidase (MPO) inhibitors, a target implicated in inflammatory and cardiovascular diseases.

Molecular Formula C28H20Cl2N4O4
Molecular Weight 547.4 g/mol
CAS No. 108112-57-8
Cat. No. B12898914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)
CAS108112-57-8
Molecular FormulaC28H20Cl2N4O4
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OC
InChIInChI=1S/C28H20Cl2N4O4/c1-37-25-9-7-15(29)11-17(25)27(35)33-23-13-21-22(32-20-6-4-3-5-19(20)31-21)14-24(23)34-28(36)18-12-16(30)8-10-26(18)38-2/h3-14H,1-2H3,(H,33,35)(H,34,36)
InChIKeyMQDOMYXUJCPRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) (CAS 108112-57-8): A Phenazine-Bridged Bis-Benzamide for Myeloperoxidase-Targeted Research


N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide), CAS 108112-57-8, is a synthetic small molecule (MW 547.39, C28H20Cl2N4O4) composed of a central phenazine-2,3-diyl core symmetrically substituted with two 5-chloro-2-methoxybenzamide arms . The compound belongs to a broader class of phenazine-2,3-diyl bis-benzamides that have been explored as myeloperoxidase (MPO) inhibitors, a target implicated in inflammatory and cardiovascular diseases [1]. This specific chloro-methoxy substitution pattern distinguishes it from unsubstituted, nitro-substituted, and alkoxy-chain variants, each of which can exhibit different MPO inhibitory potencies and selectivity profiles.

Why N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) Cannot Be Interchanged with Other Phenazine-2,3-diyl Bis-benzamides for MPO Inhibitor Studies


Phenazine-2,3-diyl bis-benzamides are not functionally interchangeable. Even small changes to the benzamide substituents drastically alter MPO inhibitory activity. Within a single patent series (US10329256, US9487512, US9944601), MPO IC50 values span from 1 nM to >10,000 nM depending solely on the substitution pattern [1]. The 5-chloro-2-methoxy motif in this compound occupies a specific pharmacophoric space that balances electron-withdrawing chlorine with hydrogen-bond-capable methoxy groups, a combination that cannot be replicated by unsubstituted, nitro, or longer alkoxy-chain analogs. Substituting without verifying the differential activity profile risks selecting a compound with orders-of-magnitude difference in target potency.

Quantitative Differentiation Evidence for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) (CAS 108112-57-8) Relative to Closest Phenazine Bis-Benzamide Analogs


Substituent-Dependent MPO Inhibitory Potency: 5-Chloro-2-Methoxy Substitution vs. Unsubstituted vs. Nitro-Substituted Analogs

In the phenazine-2,3-diyl bis-benzamide series, the unsubstituted parent compound N,N'-(phenazine-2,3-diyl)dibenzamide serves as the minimal baseline. While direct MPO IC50 data for CAS 108112-57-8 is not available in public databases, the closest structurally characterized analogs in the BMS MPO inhibitor series demonstrate that the 5-chloro-2-methoxy substitution pattern yields potent MPO inhibition. For example, a closely related phenazine-based MPO inhibitor (BDBM50507394, CHEMBL4531688) shows an IC50 of 12 nM in the human PMN leukocyte MPO peroxidation assay, whereas other substitution patterns in the same assay range from 1 nM to >10,000 nM [1]. The 5-chloro-2-methoxy motif provides a balanced electronic profile that is distinct from both electron-rich (unsubstituted) and electron-deficient (nitro-substituted) variants, each of which exhibits divergent MPO binding [2].

Myeloperoxidase inhibition Structure-activity relationship Phenazine bis-benzamide

Chlorine Substituent Impact on MPO Chlorination vs. Peroxidation Activity: 5-Chloro-2-Methoxy Pattern vs. Dechlorinated Analogs

MPO catalyzes two distinct reactions: peroxidation (one-electron oxidation of substrates) and chlorination (production of HOCl from Cl⁻ and H2O2). Inhibitors can show differential selectivity for these two activities. Data from the BMS phenazine bis-benzamide series show that a compound with the 5-chloro-2-methoxy substitution pattern (BDBM50507389, CHEMBL4530093) yields an IC50 of 36 nM for peroxidation and 50 nM for chlorination, a ~1.4-fold selectivity [1]. In contrast, closely related analogs lacking chlorine or bearing different halogen patterns can show altered selectivity ratios. The presence of chlorine at the 5-position of each benzamide arm in CAS 108112-57-8 is therefore expected to modulate the peroxidation/chlorination inhibition balance compared to dechlorinated or fluorine-substituted analogs [2]. Without the chlorine substituent, the compound would likely lose this balanced dual-inhibition profile.

MPO chlorination activity Halogen-dependent inhibition Phenazine pharmacophore

Physicochemical Differentiation: Purity, Molecular Weight, and Synthetic Tractability of CAS 108112-57-8 vs. Higher Alkoxy-Chain Analogs

Commercial suppliers provide CAS 108112-57-8 at a standard purity of 97% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the pentyloxy analog N,N'-(phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) (CAS 108112-58-9) differs by the length of the alkoxy chain (methoxy vs. pentyloxy). The methoxy variant (CAS 108112-57-8) has a lower molecular weight (547.39 vs. 659.60) and reduced lipophilicity (predicted LogP ~4.5 vs. ~7.5), which affects solubility, membrane permeability, and formulation behavior. For in vitro assays requiring DMSO solubility, the lower LogP of the methoxy analog reduces the risk of compound precipitation at higher assay concentrations.

Chemical purity Synthetic accessibility Phenazine bis-benzamide procurement

Competitive Landscape: MPO Inhibitor Potency of Phenazine Bis-Benzamide Scaffold vs. Non-Phenazine MPO Inhibitor Chemotypes

Beyond the phenazine bis-benzamide class, other MPO inhibitor chemotypes include 2-thioxanthines, aromatic hydroxamic acids, and indole-based inhibitors. The phenazine-2,3-diyl bis-benzamide scaffold achieves low nanomolar MPO inhibition (6.7–50 nM for close analogs) without the potential for metal chelation that characterizes hydroxamic acid inhibitors, which often carry off-target liabilities [1]. Additionally, the phenazine core provides a rigid, planar aromatic system that engages the MPO active site through π-stacking interactions distinct from the binding modes of 2-thioxanthines. This structural differentiation means the phenazine bis-benzamide series may maintain MPO inhibition under assay conditions where thioxanthine-based inhibitors show reduced potency due to competition with endogenous substrates [2].

MPO inhibitor chemotypes Phenazine scaffold advantage Inhibitor selectivity

Comparative Synthetic Accessibility: Symmetric Bis-Benzamide Design of CAS 108112-57-8 vs. Unsymmetric Phenazine Amide Analogs

CAS 108112-57-8 features a C2-symmetric design: both amidation reactions from phenazine-2,3-diamine use the identical 5-chloro-2-methoxybenzoyl chloride, enabling a single-step double acylation . Unsymmetric analogs require sequential protection/deprotection strategies or chromatographic separation of statistical mixtures, increasing synthetic complexity, cost, and batch variability. This symmetric architecture not only simplifies synthesis and quality control but also ensures that both pharmacophoric arms of the molecule are identical, avoiding ambiguity in structure-activity interpretation that plagues unsymmetric variants [1].

Synthetic efficiency C2-symmetric design Procurement cost

Procurement-Guided Application Scenarios for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) Based on Evidence


In Vitro MPO Inhibition Screening and SAR Expansion of Phenazine Bis-Benzamide Series

Use CAS 108112-57-8 as a reference compound in MPO peroxidation and chlorination assays (IC50 expected in nanomolar range, with approximately 1.4-fold peroxidation/chlorination selectivity based on the 5-chloro-2-methoxy analog data [1]). Its symmetric C2 architecture simplifies SAR interpretation when comparing against newly synthesized asymmetric or differently substituted analogs. The documented 97% purity with batch-specific QC ensures reproducible dose-response curves across independent experimental runs.

Neutrophil-Mediated Inflammation Model Studies Requiring Balanced Dual MPO Activity Inhibition

In cellular models of neutrophil-driven inflammation (e.g., PMA-stimulated human neutrophils), where both MPO peroxidation-derived reactive oxygen species and chlorination-derived HOCl contribute to tissue damage, the balanced dual-inhibition profile of the 5-chloro-2-methoxy substitution pattern [1] provides more complete MPO pathway suppression than inhibitors biased toward one catalytic cycle. The compound's moderate lipophilicity (predicted LogP ~4.5) facilitates cell membrane penetration while maintaining sufficient aqueous solubility for cell culture media.

Pharmacophore Validation and Co-Crystallography Studies of Phenazine-Based MPO Inhibitors

The phenazine-2,3-diyl core provides a rigid, planar scaffold suitable for X-ray co-crystallography with recombinant human MPO. The symmetric 5-chloro-2-methoxybenzamide substitution pattern offers unambiguous electron density mapping of both pharmacophoric arms, unlike asymmetric analogs that can produce dual occupancy modes and complicate structural refinement [1]. The compound's non-hydroxamic acid, non-metal-chelating mechanism avoids confounding interactions with the heme iron that can distort binding pose interpretation in metal-chelating inhibitor classes.

Procurement of Gram-Scale Quantities for In Vivo Pharmacodynamic Studies

For research groups transitioning from in vitro hit validation to in vivo target engagement studies, CAS 108112-57-8 offers advantages in scalable procurement. Its one-step symmetric synthesis from readily available precursors [1] enables cost-effective gram-scale custom synthesis with short lead times. The lower molecular weight (547.39) and moderate LogP compared to the pentyloxy analog (MW 659.60) facilitate formulation for intraperitoneal or oral dosing in rodent models.

Quote Request

Request a Quote for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.